molecular formula C22H18N4O2S B187350 3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide CAS No. 6425-83-8

3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

Cat. No. B187350
CAS RN: 6425-83-8
M. Wt: 402.5 g/mol
InChI Key: DMGKMZWQQYMMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to cell cycle arrest and ultimately, apoptosis. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, this compound has been shown to exhibit selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving 3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide. One potential direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to determine its potential use in treating neurodegenerative diseases. Finally, more research is needed to study the pharmacokinetics and pharmacodynamics of this compound to determine its potential use in vivo.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide involves the reaction of 3-aminobenzamide with 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid, followed by the addition of thionyl chloride and 3,4-dimethylbenzoyl chloride. The resulting product is purified through recrystallization to obtain the final compound.

Scientific Research Applications

3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

6425-83-8

Product Name

3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C22H18N4O2S/c1-13-8-9-15(11-14(13)2)20(27)26-22(29)24-17-6-3-5-16(12-17)21-25-19-18(28-21)7-4-10-23-19/h3-12H,1-2H3,(H2,24,26,27,29)

InChI Key

DMGKMZWQQYMMJH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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